molecular formula C8H11FN2O B1507155 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol CAS No. 1000981-38-3

3-((6-Fluoropyridin-2-yl)amino)propan-1-ol

Cat. No.: B1507155
CAS No.: 1000981-38-3
M. Wt: 170.18 g/mol
InChI Key: WNCVNUFCEHCFON-UHFFFAOYSA-N
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Description

“3-((6-Fluoropyridin-2-yl)amino)propan-1-ol” is a chemical compound with the molecular formula C8H11FN2O . It has a molecular weight of 170.18 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, often involves the use of techniques like the Umemoto reaction and the Balts-Schiemann reaction . These methods are used to introduce fluorine atoms into the pyridine ring, creating fluoropyridines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a fluorine atom at the 6-position, an amino group at the 2-position, and a propan-1-ol group attached to the amino group .


Chemical Reactions Analysis

Fluoropyridines, like “this compound”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This is due to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring .


Physical and Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 170.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Antibacterial Agents

Research has demonstrated the synthesis and investigation of compounds related to "3-((6-Fluoropyridin-2-yl)amino)propan-1-ol" for their antibacterial properties. For instance, derivatives have been synthesized to combat bacterial infections, highlighting the compound's potential as a core structure for developing new antibacterial drugs. These compounds were evaluated for both in vitro and in vivo antibacterial activity, showing promising results against various bacterial strains, which positions them as worthy of further biological study (Egawa et al., 1984).

Enzyme Inhibition

The compound has served as a precursor in the synthesis of enzyme inhibitors. Specifically, derivatives of "this compound" have been found to inhibit ornithine decarboxylase, a key enzyme in polyamine biosynthesis that is implicated in cell proliferation and cancer. This inhibition suggests a potential for the development of anticancer and antiproliferative agents (Staněk et al., 1992).

Radiopharmaceuticals

Moreover, the compound's derivatives have been explored for their applications in radiopharmaceuticals, specifically in the development of new [18F]fluoropyridine-based maleimide reagents for the prosthetic labeling of peptides and proteins. This application is crucial for positron emission tomography (PET), allowing for the non-invasive tracking of biomolecules in living organisms, which can significantly enhance the study of diseases and the development of novel therapies (de Bruin et al., 2005).

Fluorescent Probes

The flexibility of "this compound" derivatives extends to the development of fluorescent probes for biological research. These probes are designed to study protein interactions and dynamics within cells, contributing to our understanding of biological processes at the molecular level. The incorporation of such compounds into peptides and proteins allows researchers to visualize and track biological molecules in real time, offering insights into cellular mechanisms and disease pathology (Cheng et al., 2020).

Biochemical Analysis

Biochemical Properties

3-((6-Fluoropyridin-2-yl)amino)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s overall biochemical activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific signaling pathways, leading to altered gene expression patterns and metabolic changes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, affecting their activity. This binding can result in enzyme inhibition or activation, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting its function and viability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn influence its activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets .

Properties

IUPAC Name

3-[(6-fluoropyridin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCVNUFCEHCFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724496
Record name 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000981-38-3
Record name 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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